4-Hydroxyindole

Übersicht

Beschreibung

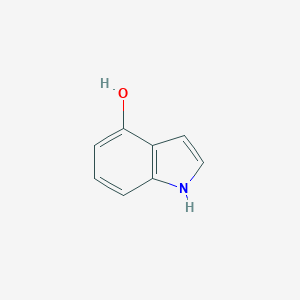

4-Hydroxyindole (CAS 2380-94-1) is an aromatic heterocyclic compound characterized by a hydroxyl group (-OH) at the 4-position of the indole scaffold. It serves as a critical intermediate in organic synthesis and pharmaceutical research, particularly due to its antioxidant properties . Structurally, its hydroxyl group enables participation in hydrogen bonding and enzymatic modifications, such as glucuronidation by UDP-glucuronosyltransferases (UGTs) .

Vorbereitungsmethoden

Traditional Chemical Synthesis Routes

Beer et al.’s Nitrosalicylaldehyde-Based Method

Developed by Beer et al., this method starts with 6-nitrosalicylaldehyde and involves sequential condensation, reduction, and hydrolysis steps .

-

Condensation : 6-Nitrosalicylaldehyde reacts with nitromethane in alcoholic potash at 0°C, forming an intermediate alcohol.

-

Acetylation : The alcohol is treated with acetic anhydride and sodium acetate to yield acetoxystyrene.

-

Reduction : Iron filings and acetic acid reduce acetoxystyrene to 4-acetoxyindole.

-

Hydrolysis : Aqueous-methanolic NaOH with sodium hydrosulfite removes the acetyl group, producing this compound.

Yield : ~25–30% overall, limited by multiple steps and intermediate purification requirements.

Advantages : Avoids high-pressure conditions.

Limitations : Low yield and use of hazardous reagents like nitromethane .

Catalytic Dehydrogenation Strategies

Cyclohexanedione and 2-Aminoethanol Route (CN113321609A)

This patent-pending method replaces expensive 2-chloroacetaldehyde with 2-aminoethanol , reducing costs and corrosion risks :

-

Enamine Formation : 1,3-cyclohexanedione reacts with 2-aminoethanol at 50–150°C (solvent-free or in toluene/ethanol).

-

Cyclization and Aromatization : The enamine undergoes dehydrogenation using Raney nickel or Pd/C at 80–200°C.

Conditions :

-

Catalyst : Raney Ni (42% yield) or Pd/C (higher activity but cost-prohibitive).

Advantages :

-

Eliminates high-pressure reactors.

-

Uses inexpensive 2-aminoethanol, lowering raw material costs by ~40% compared to chloroacetaldehyde routes .

Tetrahydroindol-4-one Derivative Route (CN110423211A)

This industrial-scale method employs 1,5,6,7-tetrahydro-4H-indol-4-one as a precursor :

-

Acetylation : NaH and acetyl chloride in DMF at 0°C yield an acetylated intermediate (97% yield).

-

Bromination : Liquid bromine in chloroform introduces bromine at position 5 (98% yield).

-

Dehydrohalogenation : DBU (1,8-diazabicycloundec-7-ene) in THF removes HBr, forming this compound.

Key Benefits :

-

Mild Conditions : Reactions occur at 0–25°C, minimizing side products.

-

High Yields : >95% in initial steps, with overall yield ~85% after purification .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, as demonstrated in a two-step synthesis of pindolol intermediates :

-

This compound Preparation : 1,3-cyclohexanedione and 2-chloroacetaldehyde undergo cyclization under microwave irradiation (150°C, 20 min).

-

Alkylation : The product reacts with 3-chloropropanol in aqueous NaOH (81% yield).

Advantages :

-

Time Efficiency : Reduces reaction time from hours to minutes.

-

Energy Savings : Lower thermal energy input compared to conventional heating .

Alternative Methodologies

Palladium-Catalyzed Cross-Coupling

A two-step process involving:

-

Cross-Coupling : Ortho-iodoanilines react with trimethylsilylacetylene using Pd(PPh₃)₄.

-

Cyclization : Potassium tert-butoxide induces ring closure to form this compound.

Yield : ~65–70%, limited by Pd catalyst costs .

Photochemical and Electrochemical Routes

-

Photochemical : Irradiation of 5-(alkoxycarbonylamino)isoquinoline oxides in aprotic solvents yields 4-hydroxyindoles (25% yield).

-

Electrochemical : Anodic oxidation of tryptamine derivatives in acidic media produces this compound analogs.

Limitations : Low yields and specialized equipment requirements .

Comparative Analysis of Key Methods

| Method | Catalyst/Reagents | Yield | Conditions | Cost Efficiency |

|---|---|---|---|---|

| Beer et al. | Nitromethane, Fe filings | 25–30% | Multi-step, ambient | Low |

| CN113321609A (Raney Ni) | 2-Aminoethanol, Raney Ni | 42% | 80–200°C, solvent-free | High |

| CN110423211A | NaH, DBU, Bromine | 85% | 0–25°C, DMF/THF | Moderate |

| Microwave-Assisted | None (microwave irradiation) | 81% | 150°C, 20 min | High |

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxyindole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding quinones.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to produce indoline derivatives.

Major Products: The major products formed from these reactions include various substituted indoles, indolines, and quinones, which have significant applications in pharmaceuticals and organic synthesis .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Hydroxyindole serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of beta-blockers like Pindolol.

- Synthesis of Pindolol : Research indicates that 4-HI is synthesized via a microwave-assisted dehydrogenative aromatization process, which enhances reaction efficiency and yield. This method utilizes copper(II) bromide and lithium carbonate, resulting in a significant reduction in synthesis time and energy consumption . The overall yield of Pindolol synthesis from 4-HI can reach up to 81% under optimized conditions.

- Anticancer Properties : Studies have demonstrated that indole derivatives, including 4-HI, exhibit potent anticancer activities. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines .

- Antimicrobial Activity : this compound has been shown to possess antibacterial and antiviral properties. Its derivatives are being explored for their potential as therapeutic agents against resistant bacterial strains and viral infections .

Biochemical Research

In biochemical research, this compound is recognized for its role in metabolic pathways.

- Metabolism Studies : It is involved in the metabolic conversion of psilocin, where it acts as a metabolic intermediate. The glucuronidation of 4-HI by human UDP-glucuronosyltransferases (UGTs) has been studied extensively, revealing its high affinity for UGT1A6 with significant substrate inhibition characteristics . This research is crucial for understanding drug metabolism and pharmacokinetics.

- Electrochemical Properties : Electrochemical studies have explored the oxidation chemistry of 4-HI in micellar media, highlighting its potential as an electroactive compound with applications in sensor technology . The electrooxidation processes can be utilized for developing biosensors that detect biological molecules.

Material Science Applications

The unique properties of this compound have led to its exploration in material science.

- Fluorescent Materials : Research indicates that 4-HI can be used to design organic fluorophores with enhanced UV-vis absorption and emission properties. These materials are valuable for applications in optoelectronics and photonic devices due to their larger bathochromic shifts and greater Stokes shifts .

- Polymer Chemistry : The incorporation of 4-HI into polymer matrices has been investigated for creating advanced materials with specific optical or electrical properties. This includes potential applications in coatings and electronic components.

Case Studies

Wirkmechanismus

The mechanism of action of 4-Hydroxyindole involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it can modulate enzyme activity and receptor binding, influencing cellular signaling pathways. These interactions contribute to its potential therapeutic effects in treating diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: 5-, 6-, and 7-Hydroxyindole

The position of the hydroxyl group significantly influences biological activity and chemical reactivity. For example:

- 5-Hydroxyindole exhibits the highest potency in stimulating specific cellular responses (e.g., receptor activation), followed by 4-hydroxyindole , 6-hydroxyindole , and 7-hydroxyindole .

- This compound shows moderate bioactivity compared to 5-hydroxyindole but is more stable under physiological conditions than 3-hydroxyindole , which is prone to oxidation .

Table 1: Bioactivity Comparison of Hydroxyindole Isomers

Methoxy and Cyano Derivatives

Derivatization of this compound alters its physicochemical properties:

- 4-Methoxyindole-3-methanol: Synthesized via alkylation of this compound, this compound is unstable at room temperature due to susceptibility to hydrolysis .

- 4-Cyano-3-dimethylaminomethylindole: Exhibits enhanced stability and serves as a precursor for anticancer agents .

Enzymatic Modifications: Glucuronidation

This compound undergoes glucuronidation by human UGTs, with kinetics varying across isoforms:

- UGT1A6 : Primary enzyme for this compound glucuronidation (Km = 179 μM) .

- UGT1A10 and UGT2A1: Exhibit lower activity but contribute to metabolism in extrahepatic tissues (e.g., intestines) . In contrast, psilocin (a this compound derivative with an N,N-dimethylaminoethyl side chain) is poorly glucuronidated by UGT1A6, highlighting structural sensitivity in enzyme-substrate interactions .

Table 3: Glucuronidation Kinetics of this compound vs. Psilocin

| Substrate | UGT Isoform | Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|---|

| This compound | UGT1A6 | 179 | 2.8 |

| Psilocin | UGT1A10 | 220 | 0.5 |

Functional and Therapeutic Comparisons

Antimicrobial Activity

This compound derivatives, such as this compound azo compounds, demonstrate anti-biofilm activity against Pseudomonas aeruginosa. Substitutions with electron-withdrawing groups (-NO₂, -COOH) enhance potency .

Antioxidant and Anticancer Properties

While this compound itself is noted for antioxidant effects, its derivatives like 4-cyanoindole show improved pharmacokinetic profiles and are explored in tyrosine kinase inhibition .

Diagnostic and Metabolic Roles

This compound metabolites are investigated as biomarkers. For example, its glucuronide conjugate is quantified via UPLC-MS/MS for metabolic studies .

Biologische Aktivität

4-Hydroxyindole (4-HI) is an indole derivative that has garnered attention in scientific research due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and pharmacological potential of this compound, drawing on various studies to present a comprehensive overview.

This compound is characterized by the presence of a hydroxyl group at the fourth position of the indole ring. The synthesis of 4-HI can be achieved through several methods, including:

- Enamine Route : A method involving the reaction of 1,3-cyclohexanedione with 2-aminoethanol, leading to the formation of enamine intermediates that cyclize to yield this compound. This method is noted for its efficiency and safety compared to traditional high-temperature reactions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly against various pathogens. For instance, a study identified 4-HI as an inhibitor of Cryptosporidium parvum growth in human cells, though with limited selectivity due to host toxicity. The effective concentration (EC50) for 4-HI was reported at approximately 1255 μM .

Inhibition of Enzymatic Activity

This compound has been shown to inhibit key enzymes involved in inflammatory pathways. Specifically, it is noted for its ability to inhibit 5-lipoxygenase (5-LO), an enzyme crucial in leukotriene biosynthesis, which is implicated in inflammatory diseases. Compounds derived from 5-hydroxyindoles have demonstrated significant inhibitory activity against 5-LO with IC50 values around 300 nM .

The biological activity of this compound may be attributed to its structural similarity to other bioactive compounds such as serotonin and psilocin. This structural relationship suggests potential interactions with neurotransmitter systems and metabolic pathways.

Glucuronidation Studies

Glucuronidation is a significant metabolic pathway for many drugs and metabolites. Research indicates that the glucuronidation rate of this compound is approximately ten times higher in human liver microsomes compared to other tissues, suggesting a robust metabolic processing that could influence its pharmacokinetics and efficacy .

Case Studies and Research Findings

- Antimicrobial Efficacy : In vitro assays demonstrated that while indole derivatives exhibit antimicrobial activity against pathogens like Escherichia coli and Clostridium difficile, 4-HI showed lower potency but reduced host cell toxicity compared to secondary bile acids .

- Inflammatory Response : A series of synthesized derivatives based on 5-hydroxyindoles were tested for their ability to modulate inflammatory responses, with several compounds exhibiting significant inhibition of leukotriene production through inhibition of the 5-LO pathway .

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Inhibits growth of C. parvum (EC50 = 1255 μM) |

| Enzyme Inhibition | Potent inhibitor of 5-lipoxygenase (IC50 ≈ 300 nM) |

| Glucuronidation | High metabolic clearance in human liver microsomes |

| Host Cell Toxicity | Lower toxicity compared to other indole derivatives |

Q & A

Q. How can researchers confirm the structural purity of synthesized 4-Hydroxyindole using spectroscopic methods?

Basic Research Focus

To verify structural integrity, employ a combination of 1H/13C NMR (to confirm aromatic proton environments and substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with literature or databases like SciFinder . For crystalline samples, X-ray diffraction (XRD) provides definitive structural confirmation. Ensure purity via HPLC-UV/Vis (>98% purity threshold) and monitor for common impurities (e.g., unreacted indole precursors) using GC-MS .

Q. What experimental controls are critical when investigating this compound's antioxidant activity in vitro?

Basic Research Focus

Include:

- Positive controls (e.g., ascorbic acid or Trolox in DPPH/ABTS assays).

- Negative controls (solvent-only samples to rule out matrix effects).

- Blank samples to account for auto-oxidation.

Use dose-response curves (0.1–100 µM range) to determine IC50 values. Quantify reactive oxygen species (ROS) suppression via fluorometric assays (e.g., H2DCFDA staining) with triplicate technical replicates to minimize variability .

Q. How can contradictory results in this compound's antioxidant assays (e.g., DPPH vs. FRAP) be resolved?

Advanced Research Focus

Discrepancies often arise from assay mechanisms:

- DPPH measures hydrogen atom transfer, while FRAP assesses electron transfer.

- Address solvent polarity effects (e.g., aqueous vs. ethanolic solutions) and pH dependency.

Perform multivariate analysis (e.g., PCA) to identify confounding variables. Validate findings with in cellulo models (e.g., HepG2 cells under oxidative stress) to bridge in vitro-in vivo gaps .

Q. What strategies optimize this compound's metabolic stability in pharmacokinetic studies?

Advanced Research Focus

- Microsomal incubation assays (human/rat liver microsomes) to identify major metabolites (e.g., glucuronidation at the 4-hydroxy group ).

- Structural modifications : Introduce methyl groups at the N1 position to reduce Phase I oxidation.

- Use LC-MS/MS to quantify plasma half-life (t1/2) and Caco-2 permeability assays to assess intestinal absorption. Compare with analogs (e.g., 5-Hydroxyindole) to establish SAR .

Q. How should researchers design in vivo studies to evaluate this compound's neuroprotective effects?

Advanced Research Focus

- Animal models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) with dose regimens (10–50 mg/kg, oral/i.p.).

- Biomarkers : Measure Aβ plaque reduction (via immunohistochemistry) and synaptic protein levels (e.g., synaptophysin).

- Include sham and vehicle controls to isolate compound-specific effects.

- Leverage Morris water maze or Y-maze for cognitive behavioral analysis. Ensure compliance with ethical guidelines (e.g., IRB protocols) .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of this compound in cancer cell lines?

Methodological Focus

- Fit data to sigmoidal dose-response models (GraphPad Prism) to calculate IC50.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., vs. 5-FU controls).

- Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis/necrosis.

- Report 95% confidence intervals and effect sizes to contextualize clinical relevance .

Q. How can researchers validate this compound's target engagement in kinase inhibition assays?

Advanced Research Focus

- Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- Crystallography : Resolve co-crystal structures with VEGFR2 or CDK2 to confirm binding modes.

- Cellular thermal shift assays (CETSA) to verify target stabilization in situ.

- Cross-validate with RNAi knockdown (e.g., siRNA targeting VEGFR2) to observe phenotype rescue .

Q. What chromatographic methods are optimal for separating this compound from its isomers in complex mixtures?

Methodological Focus

- Reverse-phase HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid).

- Detection : UV at 280 nm (λmax for indole derivatives).

- For polar metabolites, employ HILIC chromatography paired with Q-TOF-MS for high-resolution separation .

Q. How can computational modeling predict this compound's reactivity in radical scavenging assays?

Advanced Research Focus

- Perform DFT calculations (Gaussian09) to determine bond dissociation enthalpies (BDE) of the 4-hydroxyl group.

- Simulate electron distribution via MEP maps to identify nucleophilic sites.

- Validate with EPR spectroscopy to detect stable radical intermediates .

Q. What are best practices for reporting synthetic yields and spectroscopic data in publications?

Methodological Focus

- Report % yields , melting points , and optical rotations (if applicable).

- Include supplementary NMR/HRMS spectra with peak assignments.

- Cite CAS RN 2380-94-1 for this compound and compare with literature melting points (e.g., 107–108°C for 5-Hydroxyindole) .

Eigenschaften

IUPAC Name |

1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMQHXUGJIAKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Record name | indol-4-ol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057696 | |

| Record name | 4-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Hydroxyindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2380-94-1 | |

| Record name | 1H-Indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W4VD9085V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.